Cas no 85-84-7 (1-Phenylazo-2-naphthylamine)

1-Phenylazo-2-naphthylamine 化学的及び物理的性質
名前と識別子
-
- Solvent Yellow 5
- 1-(Phenylazo)naphthalen-2-amine
- Yellow AB
- 1-phenyldiazenylnaphthalen-2-amine
- YELLOW AB, C.I. NO. 11380
- 1-benzeneazo-2-amino-naphthalene
- 1-phenylazo-[2]naphthylamine
- 1-phenylazo-2-aminonaphthalene
- 1-phenylazonaphthalen-2-amine
- 1-phenylazo-naphthalen-2-ylamine
- 2-amino-1-phenylazonaphthalene
- C Yellow 3
- C.I. Food Yellow 10
- C.I. Solvent Yellow 5
- Cerisol Yellow AB
- Dolkwal Yellow AB
- Grasal Yellow
- Jaune AB
- Yellow No. 2
- 1-Phenylazo-2-naphthylamine
-
- インチ: InChI=1S/C16H13N3/c17-15-11-10-12-6-4-5-9-14(12)16(15)19-18-13-7-2-1-3-8-13/h1-11H,17H2/b19-18+
- InChIKey: KLCDQSGLLRINHY-VHEBQXMUSA-N
- ほほえんだ: C1C=CC(/N=N/C2=C(N)C=CC3=CC=CC=C23)=CC=1
計算された属性
- せいみつぶんしりょう: 247.11100
- どういたいしつりょう: 247.111
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 50.7A^2
- 互変異性体の数: 2
じっけんとくせい
- 密度みつど: 1.1633 (rough estimate)
- ゆうかいてん: 102-104°
- ふってん: 380.33°C (rough estimate)
- フラッシュポイント: 230.811°C
- 屈折率: 1.6470 (estimate)
- PSA: 50.74000
- LogP: 5.41860
1-Phenylazo-2-naphthylamine セキュリティ情報
1-Phenylazo-2-naphthylamine 税関データ
- 税関コード:2927000090
- 税関データ:
中国税関コード:
2927000090概要:
29270000090他のジアゾ化合物アゾ化合物など(アゾキシ化合物を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29270000090他のジアゾ、アゾ、またはアゾキシ化合物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
1-Phenylazo-2-naphthylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P319528-500mg |
1-Phenylazo-2-naphthylamine |
85-84-7 | 500mg |
$ 155.00 | 2023-04-15 | ||
TRC | P319528-5000mg |
1-Phenylazo-2-naphthylamine |
85-84-7 | 5g |
$ 1206.00 | 2023-04-15 | ||
TRC | P319528-2.5g |
1-Phenylazo-2-naphthylamine |
85-84-7 | 2.5g |
$ 525.00 | 2022-06-03 | ||
TRC | P319528-2500mg |
1-Phenylazo-2-naphthylamine |
85-84-7 | 2500mg |
$ 638.00 | 2023-04-15 | ||
A2B Chem LLC | AH49964-1g |
YELLOW AB |
85-84-7 | 95% | 1g |
$282.00 | 2024-04-19 | |
A2B Chem LLC | AH49964-100mg |
YELLOW AB |
85-84-7 | 95% | 100mg |
$70.00 | 2024-04-19 | |
TRC | P319528-5g |
1-Phenylazo-2-naphthylamine |
85-84-7 | 5g |
$ 800.00 | 2023-09-06 | ||
A2B Chem LLC | AH49964-250mg |
YELLOW AB |
85-84-7 | 95% | 250mg |
$112.00 | 2024-04-19 | |
A2B Chem LLC | AH49964-5g |
YELLOW AB |
85-84-7 | 95% | 5g |
$961.00 | 2024-04-19 |
1-Phenylazo-2-naphthylamine 関連文献
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Paramita Kar,Rituparna Biswas,Michael G. B. Drew,Yumi Ida,Takayuki Ishida,Ashutosh Ghosh Dalton Trans. 2011 40 3295
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2. Structures of diethylenetriaminecopper(II) cations. Part I. Crystal structure of bis(diethylenetriamine)copper(II) nitrateF. S. Stephens J. Chem. Soc. A 1969 883
-
Peter Comba,Markus Enders,Michael Gro?hauser,Markus Hiller,Dennis Müller,Hubert Wadepohl Dalton Trans. 2017 46 138
-
Monika Ko?enková,Martin Hejda,Petr ?těpni?ka,Filip Uhlík,Roman Jambor,Ale? R??i?ka,Libor Dostál Dalton Trans. 2018 47 5812
-
Oscar Fabelo,Laura Ca?adillas-Delgado,Jorge Pasán,Catalina Ruiz-Pérez,Miguel Julve CrystEngComm 2006 8 338
-
A. Shanmugapriya,F. Dallemer,R. Prabhakaran New J. Chem. 2018 42 18850
-
7. A crystallographic examination of the structure of morphineMaureen Mackay,Dorothy Crowfoot Hodgkin J. Chem. Soc. 1955 3261
-
Darla Powell-Jia,Joseph W. Ziller,Antonio G. DiPasquale,Arnold L. Rheingold,A. S. Borovik Dalton Trans. 2009 2986
-
9. Metal complexes of azo-dyestuffs. Part II. The reaction of cobalt halides with aminoazo-compoundsR. Price J. Chem. Soc. A 1967 2048
-
10. CXLVIII.—Blue adsorption compounds of iodine. Part I. Starch, saponarin, and cholalic acidGeorge Barger,Ellen Field J. Chem. Soc. Trans. 1912 101 1394
1-Phenylazo-2-naphthylamineに関する追加情報
Introduction to 1-Phenylazo-2-naphthylamine (CAS No. 85-84-7)
1-Phenylazo-2-naphthylamine, with the chemical formula C16H12N2, is a well-documented organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aromatic amine, identified by its CAS number 85-84-7, is characterized by its phenylazo and naphthylamine functional groups, which contribute to its unique chemical properties and reactivity. The compound’s molecular structure, featuring a phenyl ring connected to an azo group and a naphthylamine moiety, makes it a versatile intermediate in synthetic chemistry and a subject of interest for various applications.
The 1-Phenylazo-2-naphthylamine molecule exhibits notable photophysical properties, making it valuable in the development of dyes, pigments, and photoactive materials. Its ability to absorb and emit light in the visible spectrum has been explored in optoelectronic applications, including organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have highlighted its potential in creating stable, high-performance emissive layers due to its rigid aromatic core and efficient energy transfer capabilities.
In pharmaceutical research, 1-Phenylazo-2-naphthylamine has been investigated for its biological activity. The compound’s aromatic structure and electron-rich system suggest interactions with biological targets such as enzymes and receptors. Preliminary studies have indicated that derivatives of this molecule may exhibit properties relevant to anti-inflammatory or antimicrobial applications. Researchers are particularly interested in modulating the phenylazo group to enhance binding affinity and selectivity for therapeutic targets.
The synthesis of 1-Phenylazo-2-naphthylamine typically involves azo coupling reactions between phenol derivatives and naphthylamine compounds under controlled conditions. Advances in synthetic methodologies have enabled the production of this compound with high purity and yield, facilitating its use in downstream applications. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce functional groups at specific positions on the aromatic ring, allowing for further derivatization and customization.
The compound’s stability under various environmental conditions has been a focus of recent research. Studies have demonstrated that 1-Phenylazo-2-naphthylamine retains its structural integrity under UV light exposure, making it suitable for long-term applications in outdoor optoelectronic devices. Additionally, its solubility profile in common organic solvents has been optimized for formulation into paints, coatings, and specialty chemicals. These properties have positioned it as a promising candidate for industrial-scale production.
From an environmental perspective, the biodegradability of 1-Phenylazo-2-naphthylamine has been assessed to ensure compliance with regulatory standards. While the compound’s aromatic nature suggests some persistence in natural systems, modifications to its structure can enhance its degradation rate. Researchers are exploring green chemistry approaches to develop environmentally friendly derivatives that maintain functionality while reducing ecological impact.
The role of 1-Phenylazo-2-naphthylamine in material science continues to expand. Its incorporation into polymers has led to the development of conductive films with applications in flexible electronics. The compound’s ability to form stable complexes with metal ions has also been exploited in catalysis and sensing technologies. These innovations underscore the versatility of this molecule across multiple scientific disciplines.
In conclusion, 1-Phenylazo-2-naphthylamine (CAS No. 85-84-7) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and optoelectronics. Its unique structural features enable diverse applications, from drug development to advanced technological solutions. As research progresses, further insights into its properties and functionalities will continue to drive innovation in these fields.
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